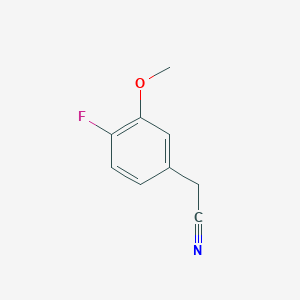

2-(4-Fluoro-3-methoxyphenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Fluoro-3-methoxyphenyl)acetonitrile” is a chemical compound with the CAS Number: 850565-37-6 . It has a molecular weight of 165.17 and its IUPAC name is (4-fluoro-3-methoxyphenyl)acetonitrile .

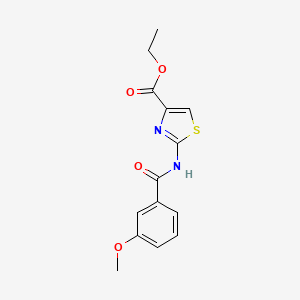

Molecular Structure Analysis

The InChI code for “2-(4-Fluoro-3-methoxyphenyl)acetonitrile” is 1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“2-(4-Fluoro-3-methoxyphenyl)acetonitrile” is stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

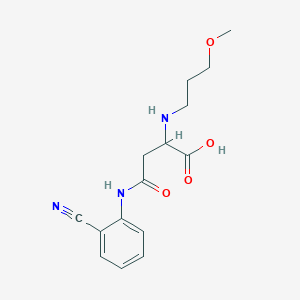

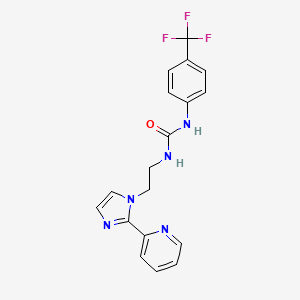

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was synthesized using a combination of 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder through the Gewald synthesis technique. The resultant compound was further treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases. These novel compounds, characterized by their IR, 1H NMR, 13C NMR, and mass spectral data, exhibited significant antimicrobial activity, especially derivatives 5a, 5c, 5f, and 5h, which showed excellent activity compared to other derivatives (Puthran et al., 2019).

Spectral and Electrochemical Characteristics

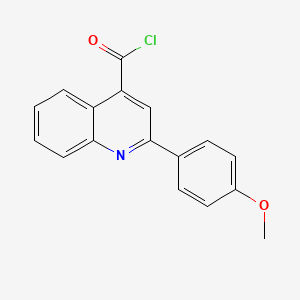

The spectral characteristics of 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone (QMOM), a dye with dual fluorescence in acetonitrile and a structural analog of 3-hydroxyflavone, were studied. QMOM exhibits excited-state proton transfer, resulting in dual fluorescence. The thermal behavior of relative band intensities indicated the kinetic character of the proton transfer, revealing insights into the spectral properties of similar fluorophores (Tomin & Jaworski, 2011).

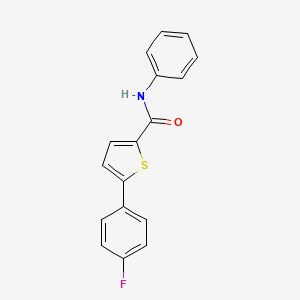

The copolymerization of 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene was achieved electrochemically in acetonitrile, resulting in a copolymer with good electrochemical behaviors, high conductivity, and excellent ambient stability. This study highlights the potential of acetonitrile as a solvent in the electrochemical synthesis of copolymers with desirable properties (Wei et al., 2006).

Reaction Mechanisms and Kinetics

The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile-water mixtures led to insights into the role of ion-molecule pairs in solvolysis reactions. This study provided evidence of the nucleophilic addition of water to a tertiary allylic carbocation, contributing to the understanding of reaction mechanisms in acetonitrile solutions (Jia et al., 2002).

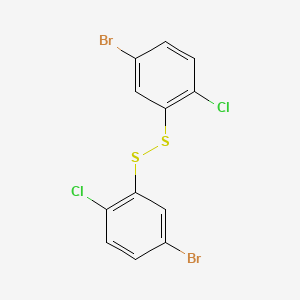

The electrochemical reduction of aryl thiocyanates in acetonitrile unveiled a change in the reductive cleavage mechanism of the S-CN bond, depending on the substituent on the aryl ring. This study presented an autocatalytic process during the reduction, involving a nucleophilic substitution reaction on the initial aryl thiocyanate by the electrochemically generated arenethiolate ion, showcasing the complexity of electrochemical reactions in acetonitrile (Houmam et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Similar compounds have shown antibiotic activity against gram-positive bacteria such asBacillus subtilis and Staphylococcus aureus .

Biochemical Pathways

Phenylacetonitriles are known to be involved in various biochemical reactions .

Pharmacokinetics

The compound is a solid or viscous liquid at room temperature, which may influence its bioavailability .

Result of Action

Similar compounds have shown antibiotic activity, suggesting that it may have a similar effect .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature .

Propiedades

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBUXMKSIMCUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005425 |

Source

|

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-3-methoxyphenyl)acetonitrile | |

CAS RN |

850565-37-6 |

Source

|

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-{[1-(2-phenylethyl)-1H-imidazol-2-yl]methyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2894623.png)

amino}acetamide](/img/structure/B2894633.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2894642.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)